1,3-Bis(methoxymethyl)imidazolidine

Description

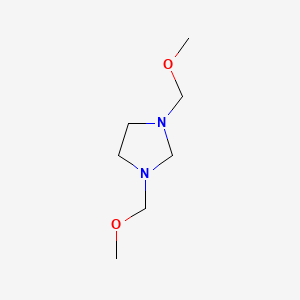

Structure

2D Structure

3D Structure

Properties

CAS No. |

112476-06-9 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1,3-bis(methoxymethyl)imidazolidine |

InChI |

InChI=1S/C7H16N2O2/c1-10-6-8-3-4-9(5-8)7-11-2/h3-7H2,1-2H3 |

InChI Key |

HGQSNMTUSGIWTJ-UHFFFAOYSA-N |

Canonical SMILES |

COCN1CCN(C1)COC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Bis Methoxymethyl Imidazolidine

Established Synthetic Pathways for Imidazolidine (B613845) Core Structures

The construction of the imidazolidine ring is most commonly achieved through the condensation reaction of a 1,2-diamine with an aldehyde or a ketone. This method is highly versatile and widely employed due to the ready availability of the starting materials. The reaction typically involves the formation of a di-imine intermediate, which subsequently undergoes intramolecular cyclization to yield the five-membered ring. The reaction between ethylenediamine (B42938) and formaldehyde (B43269), for instance, can produce not only the simple imidazolidine but also more complex cage-like structures such as 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD), depending on the reaction conditions. researchgate.net

Other established methods for synthesizing the imidazolidine core include:

Cycloaddition Reactions: [3+2] cycloaddition reactions involving azomethine ylides are a powerful tool for constructing highly substituted imidazolidines, often with high stereoselectivity. nih.gov

Ring-Opening of Aziridines: The ring-opening of activated aziridines with amines, followed by intramolecular cyclization with an aldehyde, provides a stereoselective route to various imidazolidine derivatives. nih.gov

Reductive Coupling: The reductive coupling of enamines with imines can also be employed to form the C-C bond necessary for the imidazolidine ring structure. rsc.org

These foundational methods provide a robust toolkit for chemists to access a wide array of imidazolidine-based molecules.

Specific Protocols for the Synthesis of 1,3-Bis(methoxymethyl)imidazolidine and its Derivatives

While specific literature detailing a dedicated synthesis for this compound is limited, its synthesis can be logically inferred from established reactions of its constituent components: ethylenediamine, formaldehyde, and methanol (B129727). The most plausible approach involves the condensation of these three components, likely proceeding through the initial formation of the imidazolidine ring followed by N-alkoxymethylation.

The synthesis of this compound is conceptually a multi-component reaction (MCR). Such reactions, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov

A probable pathway involves the reaction of ethylenediamine with formaldehyde to form the imidazolidine ring. Concurrently or subsequently, the secondary amine protons of the imidazolidine ring react with formaldehyde and methanol to form the N-methoxymethyl groups. This process is analogous to the well-known etherification of methylol-melamine resins with alcohols like methanol. google.com The reaction of N-alkylethylenediamines with formaldehyde is known to produce a mixture of products, including the corresponding 1,3-dialkylimidazolidine, 1,3,5-trialkyl-1,3,5-triazinane, and bis(3-alkyl-imidazolidin-1-yl)methane. mdpi.com The formation of these products is highly dependent on the stoichiometry and reaction conditions.

The mechanism for the formation of the N-methoxymethyl group likely involves the reaction of the secondary amine on the imidazolidine ring with formaldehyde to form a hemiaminal (N-hydroxymethyl) intermediate. This intermediate is then etherified by methanol, typically under acidic or basic conditions, to yield the final N-methoxymethyl product, eliminating a molecule of water.

Optimizing the reaction conditions is crucial to maximize the yield of the desired this compound and minimize the formation of byproducts like triazinanes or polymeric materials. Key parameters to control include stoichiometry, temperature, solvent, and catalysts.

Based on analogous reactions, a potential synthesis could involve reacting ethylenediamine with an excess of formaldehyde and methanol. The use of methanol as a solvent could also drive the equilibrium towards the formation of the etherified product. Temperature control is also critical; for example, studies on the reaction of N-methylethylenediamine and formaldehyde show that the product distribution changes significantly with temperature. mdpi.com A pseudo-multicomponent protocol for synthesizing other substituted imidazolidinones demonstrated that solvent choice (e.g., THF vs. methanol) and temperature significantly impact reaction efficiency and yield. mdpi.com

Below is a table summarizing reaction conditions from a study on the condensation of N-methylethylenediamine with formaldehyde, which illustrates the principles of yield optimization in a related system. mdpi.com

| Reactant Ratio (Diamine:Formaldehyde) | Solvent | Temperature | Product Distribution |

|---|---|---|---|

| 2:1 | DMSO-d6 | Room Temperature | Imidazolidine (71%), 1,3,5-Triazinane (17%), Bis(imidazolidinyl)methane (12%) |

| 2:1 | DMSO-d6 | 120 °C (3 hours) | 1,3,5-Triazinane and free diamine |

This data highlights that lower temperatures may favor the formation of the five-membered imidazolidine ring over the six-membered triazinane structure.

Derivatization Strategies and Analogue Synthesis

The imidazolidine scaffold allows for extensive derivatization to produce a wide range of analogues. For this compound, derivatization can occur at several positions:

Variation of the N-substituents: Instead of methoxymethyl groups, other alkoxymethyl groups can be introduced by using different alcohols (e.g., ethanol, propanol) in the synthesis. This allows for tuning the lipophilicity and steric properties of the molecule. The synthesis of 1,3-di(alkoxy)imidazolium salts demonstrates methods for introducing varied alkoxy groups onto a nitrogen-containing heterocycle. researchgate.net

Substitution at the C2-position: The use of aldehydes other than formaldehyde in the initial condensation reaction with ethylenediamine leads to 2-substituted imidazolidines. This position is a key point for introducing structural diversity.

Substitution on the Ethylenediamine Backbone: Starting with substituted 1,2-diamines (e.g., 1,2-diaminopropane (B80664) or (1R,2R)-1,2-diaminocyclohexane) allows for the introduction of substituents on the C4 and C5 positions of the imidazolidine ring, often with stereochemical control. rsc.orgmdpi.com

The following table summarizes various strategies for creating analogues of the core imidazolidine structure.

| Strategy | Reactants | Resulting Analogue Type | Reference |

|---|---|---|---|

| Varying N-Substituents | Ethylenediamine, Formaldehyde, Various Alcohols | 1,3-Bis(alkoxymethyl)imidazolidines | researchgate.net |

| C2-Position Substitution | Ethylenediamine, Various Aldehydes/Ketones | 2-Substituted-1,3-bis(methoxymethyl)imidazolidines | nih.gov |

| Backbone Substitution | Substituted 1,2-Diamines, Formaldehyde, Methanol | 4/5-Substituted-1,3-bis(methoxymethyl)imidazolidines | mdpi.com |

| Multi-component Synthesis | Amine, Aldehyde, Isocyanide, Carboxylic Acid (Ugi Reaction) | Highly functionalized bis-amides (different core) | nih.gov |

These strategies enable the systematic modification of the lead compound to explore structure-activity relationships for various applications.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of imidazolidine derivatives is an area of active research, aiming to reduce environmental impact and improve safety and efficiency. For the synthesis of this compound, several green strategies can be considered:

Use of Greener Solvents: Methanol, a likely reactant and solvent, is a relatively green solvent. Water has also been used as a solvent for the synthesis of related tetrahydroimidazoles, representing an even more environmentally benign option. nih.gov

Catalyst-Free Reactions: Some condensation reactions to form imidazolidines can proceed without a catalyst, reducing waste and cost. nih.gov

Energy Efficiency: The use of alternative energy sources like ultrasound irradiation has been shown to accelerate the synthesis of imidazole (B134444) and imidazo[1,2-a]pyridine (B132010) derivatives, often leading to higher yields and shorter reaction times under milder conditions. google.comprinceton.edu Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times for imidazole synthesis. nih.gov

Atom Economy: Multi-component reactions are inherently atom-economical as most of the atoms of the reactants are incorporated into the final product. The synthesis of this compound from ethylenediamine, formaldehyde, and methanol is a high atom economy process where water is the only significant byproduct.

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Reactivity and Reaction Mechanisms of 1,3 Bis Methoxymethyl Imidazolidine

Mechanistic Elucidation of Reactions Involving the Imidazolidine (B613845) Ring

The reactivity of the imidazolidine ring in 1,3-Bis(methoxymethyl)imidazolidine is characterized by its susceptibility to various reaction pathways, including nucleophilic substitution and reactions influenced by catalysis.

Unimolecular Nucleophilic Substitution (SN1) Pathways

The SN1 reaction mechanism is a stepwise process that involves the formation of a carbocation intermediate. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and is fastest for tertiary alkyl halides. masterorganicchemistry.comyoutube.com

In the context of this compound, an SN1 pathway would involve the departure of a methoxymethyl group to form a resonance-stabilized carbocation on the imidazolidine ring. This intermediate can then be attacked by a nucleophile. The stability of the resulting carbocation is a key factor in determining the feasibility of an SN1 mechanism. Tertiary carbocations are significantly more stable than secondary or primary carbocations, making them more likely to form and react via an SN1 pathway. youtube.com

Factors that favor the SN1 mechanism include the use of a polar protic solvent, which can solvate and stabilize the ionic intermediates. youtube.com

Influence of Acidic and Basic Catalysis on Reactivity

Both acidic and basic conditions can significantly influence the reactivity of this compound.

Acidic Catalysis:

Under acidic conditions, the oxygen atom of the methoxymethyl group can be protonated, transforming the methoxy (B1213986) group into a good leaving group (methanol). This facilitates the formation of the carbocation intermediate, thereby promoting SN1-type reactions. The use of acid catalysts like hydrochloric acid has been reported in the synthesis of dihydropyrimidin-2(1H)-ones, a reaction that shares mechanistic similarities. nih.gov Similarly, formic acid has been used as a catalyst in the synthesis of imidazolidine derivatives. rsc.org Brønsted acidic ionic liquids have also been shown to be effective catalysts for various organic transformations. nih.govresearchgate.net

Basic Catalysis:

In the presence of strong bases, an E2 elimination reaction can occur, leading to the formation of formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net This pathway competes with nucleophilic substitution. The choice of base is crucial, as it can influence the reaction outcome.

Transetherification Reactions of this compound Derivatives with Hydroxyl-Containing Substrates

Transetherification reactions involve the exchange of an alkoxy group. In the case of this compound derivatives, the methoxymethyl groups can react with hydroxyl-containing substrates, such as alcohols or phenols. This reaction is typically catalyzed by an acid, which protonates the methoxy group, making it a better leaving group. The hydroxyl-containing substrate then acts as a nucleophile, attacking the resulting carbocation to form a new ether linkage.

Electrophilic and Nucleophilic Reactivity Patterns

The reactivity of this compound can be understood in terms of its electrophilic and nucleophilic sites.

Electrophilic Sites: The carbon atoms of the methoxymethyl groups and the C2 carbon of the imidazolidine ring are electrophilic. They are susceptible to attack by nucleophiles. The electrophilicity of a molecule is a measure of its ability to accept electrons. researchgate.net

Nucleophilic Sites: The nitrogen atoms of the imidazolidine ring are nucleophilic due to the presence of lone pairs of electrons. They can react with electrophiles. The nucleophilicity of a substance describes its ability to donate electrons to an electrophile. nih.govnih.gov

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

Substituents on the imidazolidine ring or on the reacting partners can significantly influence the course of a reaction through electronic and steric effects.

Electronic Effects: Electron-donating groups on the imidazolidine ring can increase the nucleophilicity of the nitrogen atoms, making them more reactive towards electrophiles. Conversely, electron-withdrawing groups will decrease their nucleophilicity. In the context of SN1 reactions, electron-donating groups can stabilize the carbocation intermediate, thus accelerating the reaction rate. nih.gov

Steric Effects: Bulky substituents on either the imidazolidine derivative or the attacking nucleophile can hinder the approach of the reactants, slowing down the reaction rate. This is particularly important in SN2 reactions, where the nucleophile attacks the carbon atom from the backside. youtube.com In SN1 reactions, steric hindrance is less of a factor for the rate-determining step, but it can influence the stereochemical outcome of the reaction.

The balance between electronic and steric effects ultimately determines the regioselectivity and stereoselectivity of the reaction. For example, in the reaction of 2-L-5-nitro-3-X-thiophenes with amines, the electronic effects of the 3-X substituents were found to be more significant than the steric effects for most substituents. rsc.org

Applications in Chemical Processes and Advanced Materials Science

Role as a Versatile Chemical Reagent or Intermediate in Organic Synthesis

The imidazolidine (B613845) structure is a key component in the synthesis of more complex heterocyclic molecules. The synthesis of 1,3-dialkylimidazolidines was first reported in 1949, created through the condensation of aldehydes with N,N'-disubstituted ethylenediamines. rsc.org This fundamental reaction highlights the role of the core structure. Modern methods have expanded to include catalyst-free, multicomponent reactions to produce highly substituted imidazolidines in high yields. rsc.org

The development of synthetic routes, such as the 1,3-dipolar cycloaddition of 1,3,5-triazinanes and aziridines, allows for the creation of a wide array of functionalized imidazolidine derivatives under mild conditions. organic-chemistry.org As a pre-formed imidazolidine derivative, 1,3-Bis(methoxymethyl)imidazolidine can serve as a valuable intermediate, providing a stable scaffold for further chemical elaboration in the creation of diverse heterocyclic structures.

Integration into Polymer Chemistry and Material Modification

The compound's unique structure allows for its integration into various polymer systems and for the chemical modification of different materials, enhancing their properties for specific applications.

Lignocellulosic materials, rich in hydroxyl groups, are prime candidates for chemical modification. researchgate.net A derivative of the core structure, 4,5-dihydroxy-1,3-bis(methoxymethyl)imidazolidin-2-one (B8795701) (m-DMDHEU), is used to modify various lignocellulosic materials to improve their properties. researchgate.net Research has confirmed that the transetherification mechanism between such compounds and the hydroxyl groups of cellulose (B213188) chains proceeds via a unimolecular nucleophilic substitution (SN1) pathway. researchgate.net This modification can enhance properties like biological durability. researchgate.net

The chemical modification of cellulose is a significant area of research, aiming to create new value-added products by altering the cellulose backbone. chalmers.se These modifications leverage the free hydroxyl groups at the C-2, C-3, and C-6 positions of the anhydroglucose (B10753087) units in the cellulose chain. chalmers.se The use of imidazolidine-based compounds is part of a broader effort to functionalize cellulose for advanced applications. dovepress.com

Table 1: Research Findings on Lignocellulosic Material Modification

| Modifying Agent | Material Modified | Purpose/Finding | Reference |

|---|---|---|---|

| 4,5-dihydroxy-1,3-bis(methoxymethyl)imidazolidin-2-one (m-DMDHEU) | Cotton, Acacia Wood Sawdust, Coconut Shell Powder | To improve biological durability and understand the transetherification mechanism with cellulose. | researchgate.net |

| Cationic Surfactants (e.g., CTAB) | Sawdust, Cellulose, Cotton | To improve compatibility between hydrophilic fibers and hydrophobic polymer matrices for composites. | researchgate.netresearchgate.net |

The chemical modification of lignocellulosic materials is a key strategy for developing low-cost biosorbents for environmental remediation. researchgate.net By grafting functional groups onto the cellulose and lignin (B12514952) structure, the number of adsorption sites can be increased, enhancing the material's capacity to adsorb toxic metal ions and other pollutants from aqueous solutions. researchgate.net

While direct studies on this compound for this purpose are specific, the principle involves functionalizing materials like those modified with its derivatives (as described in 4.2.1). The modified surfaces, with altered chemical properties, can be tailored for selective adsorption. The challenge remains to develop clean and low-cost synthesis methods for these selective and multifunctional adsorbents to replace conventional materials. researchgate.net

Derivatives of this compound have found direct applications as crosslinking agents. Specifically, 1,3-Bis(methoxymethyl)-4,5-dimethoxy-2-imidazolidinone is utilized as a crosslinking agent for negative photolithography, a critical process in the manufacturing of integrated circuits. dakenam.com Crosslinking agents create chemical bridges between polymer chains, leading to the formation of a more rigid and stable three-dimensional network.

In the broader context of polymerization, related imidazolidine structures have been used in catalysis. For instance, bis(1,3-di-tert-butylimidazolin-2-iminato) titanium complexes act as highly active catalysts for the polymerization of propylene, producing polymers with a narrow molecular weight distribution. nih.gov This demonstrates the utility of the imidazolidine scaffold in controlling polymerization reactions, suggesting potential for this compound or its derivatives to be incorporated into catalyst or polymer systems.

Contribution to the Formation of Diverse Heterocyclic Scaffolds

The imidazolidine ring is a fundamental scaffold in medicinal chemistry and the synthesis of complex organic molecules. Nitrogen-fused heterocycles, such as imidazopyrimidines, are highly versatile and exhibit a broad spectrum of pharmacological activities. nih.gov The imidazolidine structure serves as a bioisostere of purine (B94841) bases and is a key building block in molecules designed for various therapeutic targets. nih.gov

Synthetic organic chemistry provides numerous pathways to create substituted imidazolidines. rsc.orgorganic-chemistry.org These methods include classical condensations, multicomponent reactions, and cycloadditions, which allow chemists to build a wide variety of molecular architectures around the central five-membered ring. rsc.orgorganic-chemistry.org Therefore, this compound represents a valuable starting point or intermediate, providing a stable and functionalized core for the construction of these diverse and important heterocyclic scaffolds.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Molecular Formula |

|---|---|---|

| This compound | - | C7H16N2O2 |

| 1,3-Bis(methoxymethyl)imidazolidin-2-one (B15082288) | m-DMEU | C7H14N2O3 |

| 4,5-dihydroxy-1,3-bis(methoxymethyl)imidazolidin-2-one | m-DMDHEU | C7H14N2O5 |

| 1,3-Bis(methoxymethyl)-4,5-dimethoxy-2-imidazolidinone | - | C9H18N2O5 |

| Phenyl Isocyanate | PI | C7H5NO |

| Toluene Diisocyanate | TDI | C9H6N2O2 |

| Diphenylmethane Diisocyanate | MDI | C15H10N2O2 |

| Hexamethylene Diisocyanate | HMDI | C8H12N2O2 |

Computational and Theoretical Investigations of 1,3 Bis Methoxymethyl Imidazolidine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. DFT studies on 1,3-Bis(methoxymethyl)imidazolidine and related compounds provide deep insights into their geometric and electronic properties.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, this involves finding the minimum energy conformation of the five-membered imidazolidine (B613845) ring and the orientation of the methoxymethyl substituents. The imidazolidine ring can adopt various conformations, such as envelope and twist forms. The orientation of the two methoxymethyl groups relative to the ring and to each other also gives rise to a complex conformational landscape.

Computational studies on similar heterocyclic systems often employ methods like B3LYP with basis sets such as 6-31G* or 6-311++G** to perform geometry optimizations. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray crystallography where available.

Table 1: Representative Calculated Geometrical Parameters for an Imidazolidine Ring Fragment

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-N | 1.46 Å |

| N-C(ring) | 1.47 Å | |

| C-C | 1.54 Å | |

| Bond Angle | C-N-C | 112° |

| N-C-C | 104° | |

| Dihedral Angle | C-N-C-C | Variable (describes ring pucker) |

Note: The values in this table are representative and are based on typical DFT calculations for imidazolidine-containing compounds. Actual values for this compound would require a specific computational study.

Electronic Structure Analysis, including Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the distribution of electrons, which can be analyzed through various means, including Frontier Molecular Orbital (FMO) theory. FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the nitrogen atoms due to the presence of lone pairs, while the LUMO may be distributed over the C-N bonds and the substituents. Understanding the energies and spatial distributions of these orbitals is key to predicting how the molecule will interact with other chemical species.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Computational Pathways and Transition State Analysis of Reactions

DFT is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. Transition state analysis allows for the calculation of activation energies, which are essential for understanding reaction rates.

For reactions involving this compound, such as its hydrolysis or reactions with other functional groups, DFT can be used to model the step-by-step process. This would involve locating the transition state structure for each elementary step and calculating the energy barrier. Such studies can reveal whether a reaction proceeds through a concerted or a stepwise mechanism and can help in optimizing reaction conditions.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches (e.g., ONIOM Model)

For large molecular systems, performing a full quantum mechanical calculation can be computationally prohibitive. Hybrid QM/MM methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) model, offer a solution. In this approach, the most chemically active part of the system (e.g., the reacting center) is treated with a high-level QM method, while the rest of the system is treated with a more computationally efficient MM force field.

In the context of this compound interacting with a large substrate or in a complex solvent environment, an ONIOM approach would be highly beneficial. For instance, in a reaction with a biopolymer like cellulose (B213188), the imidazolidine ring and the reacting hydroxyl group of the cellulose could be defined as the QM region, while the remainder of the cellulose chain and the solvent molecules would constitute the MM region. This allows for an accurate description of the bond-breaking and bond-forming events without the prohibitive cost of a full QM calculation on the entire system.

Solvent Effects in Theoretical Simulations

Chemical reactions are often performed in a solvent, which can have a significant impact on the reaction pathway and energetics. Theoretical simulations can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by modeling the solvent as a continuous medium with a specific dielectric constant.

For this compound, the polarity of the solvent could influence its conformational equilibrium and the stability of charged or polar transition states. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with DFT calculations to provide a more realistic picture of the molecule's behavior in solution. These models can significantly improve the accuracy of calculated reaction energies and barriers. For instance, a polar solvent would be expected to stabilize a polar transition state, thereby lowering the activation energy and increasing the reaction rate.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. For a class of compounds like imidazolidine derivatives, QSAR can be a valuable tool for designing new molecules with desired properties.

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature and are often derived from computational chemistry methods. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent or selective molecules. For imidazolidine derivatives, QSAR models have been developed to predict their inhibitory activities against various enzymes. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in 1,3 Bis Methoxymethyl Imidazolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,3-Bis(methoxymethyl)imidazolidine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and stereochemistry of the atoms.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons in the molecule. The methoxy (B1213986) group (CH₃-O) protons would typically appear as a sharp singlet in the upfield region. The methylene (B1212753) protons of the methoxymethyl groups (O-CH₂-N) would likely resonate as a singlet or a multiplet, depending on the conformational dynamics of the molecule. The protons on the imidazolidine (B613845) ring itself, specifically the two methylene groups (-CH₂-CH₂-), are expected to show complex splitting patterns, often as triplets or multiplets, due to spin-spin coupling. researchgate.net The methylene bridge at the C2 position (N-CH₂-N), being unsubstituted, would also produce a characteristic signal. In many imidazolidine systems, the five-membered ring undergoes rapid conformational changes and nitrogen inversion at room temperature, which can lead to time-averaged signals and simplified spectra. clockss.org

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives rise to a distinct signal. One would expect to see resonances for the methoxy carbon, the methylene carbon of the methoxymethyl substituent, and the two distinct carbons of the imidazolidine ring (the C4/C5 carbons and the C2 carbon). The chemical shifts of the ring carbons are particularly sensitive to the nature of the substituents on the nitrogen atoms. researchgate.net

Table 1: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Methoxy (CH₃-O) | ~3.3 | ~55-60 |

| Methoxymethyl (O-CH₂-N) | ~4.5-4.8 | ~75-80 |

| Imidazolidine Ring (N-CH₂-CH₂-N) | ~2.8-3.5 | ~45-50 |

| Imidazolidine Ring (N-CH₂-N) | ~3.8-4.2 | ~65-70 |

Note: These are estimated values based on data from similar structures. Actual experimental values may vary based on solvent and experimental conditions.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton and carbon signal and to confirm the connectivity between different parts of the molecule. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in the methoxy and methylene groups.

C-O Stretching: A prominent, strong band, typically in the 1100-1150 cm⁻¹ range, corresponding to the C-O-C ether linkage of the methoxymethyl groups.

C-N Stretching: Absorptions for the C-N bonds of the imidazolidine ring and the methoxymethyl linkage would appear in the fingerprint region, generally between 1020-1250 cm⁻¹.

Methylene Bending: Characteristic bending (scissoring) vibrations for the various CH₂ groups would be observed around 1450-1470 cm⁻¹.

The absence of certain bands is also informative. For instance, the lack of a strong absorption band in the 1650-1800 cm⁻¹ region would confirm the absence of a carbonyl (C=O) group, distinguishing it from derivatives like 1,3-Bis(methoxymethyl)imidazolidin-2-one (B15082288). epa.gov Similarly, the absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the di-substitution on both nitrogen atoms of the imidazolidine ring.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2800-3000 | Strong |

| CH₂ Bend (Scissoring) | ~1450-1470 | Medium |

| C-O Stretch (Ether) | ~1100-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Under higher energy conditions, such as Electron Ionization (EI), the molecule would fragment in a predictable manner. The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for this molecule could include:

Loss of a methoxy radical (•OCH₃).

Cleavage of the methoxymethyl group (-CH₂OCH₃).

Fission of the imidazolidine ring itself, leading to characteristic smaller fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion, providing a high degree of confidence in the compound's identity. mdpi.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its final purity.

Gas Chromatography (GC): Given the likely volatility of the compound, GC could be a suitable method for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. The retention time of the compound under specific conditions (temperature program, carrier gas flow rate) serves as an identifier, and the peak area provides a quantitative measure of purity. Coupling GC with a mass spectrometer (GC-MS) combines separation with detection and identification, providing a powerful analytical tool.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for separation. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). bas.bg

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a standard method. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, would be used to elute the desired compound from the column, separating it from starting materials and by-products. bas.bg

Synergistic Application of Experimental and Computational Spectroscopic Data

In modern chemical research, a powerful synergy is achieved by combining experimental spectroscopic data with computational chemistry. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR). ias.ac.in

For this compound, a computational model could be built to:

Calculate the theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with the experimental ones can aid in the definitive assignment of complex signals and provide insight into the molecule's preferred conformations. researchgate.net

Predict the IR vibrational frequencies and intensities. This helps to assign the bands observed in the experimental IR spectrum to specific molecular motions, confirming the presence of key functional groups. ias.ac.innih.gov

Explore the molecule's conformational landscape, identifying low-energy structures that are likely present in solution and influence the observed spectroscopic properties.

This integrated approach, where computational data corroborates and helps interpret experimental findings, provides a much deeper and more confident understanding of the molecular structure and properties of this compound.

Future Research Trajectories and Unexplored Scientific Avenues

Innovations in Sustainable Synthesis and Catalytic Applications

The development of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable synthesis routes for 1,3-Bis(methoxymethyl)imidazolidine. Drawing inspiration from methodologies developed for other substituted imidazolidines, green procedures could involve water-based condensation reactions at room temperature or solvent-free conditions, significantly reducing the environmental footprint. rsc.org

Furthermore, the catalytic potential of related imidazole-based ionic organic solids (IOS) highlights a significant opportunity. nih.gov Compounds like 1,3-bis(sulfomethyl)imidazoliumate (bsmim) and 1,3-bis(carboxymethyl)imidazolium chloride (bcmimCl) have proven to be effective, metal-free catalysts for a variety of organic reactions, including the Friedländer synthesis of quinolines and the Biginelli multicomponent reaction. researchgate.netnih.govmdpi.com These ionic solids function as robust Brønsted acids and can be recycled multiple times without a significant loss of activity. ua.es Research into transforming this compound into analogous ionic or zwitterionic structures could unlock its potential as a sustainable, metal-free catalyst. nih.govmdpi.com The presence of multiple coordination sites suggests it could also serve as a ligand for transition metal catalysts, a role well-established for other heterocyclic compounds in promoting reactions like C-H amination and cross-coupling. beilstein-journals.org

Table 1: Comparison of Catalytic Applications of Related Imidazole (B134444)/Imidazolidine (B613845) Compounds

| Compound | Reaction Catalyzed | Key Features |

|---|---|---|

| 1,3-Bis(sulfomethyl)imidazoliumate (bsmim) | Friedländer synthesis, allylic substitution | Metal-free, solvent-free conditions, reusable. nih.govresearchgate.net |

| 1,3-Bis(carboxymethyl)imidazolium chloride (bcmimCl) | Biginelli reaction, N-allylaniline synthesis | Metal-free, recyclable, high yields, neat conditions. nih.govua.es |

| Imidazo[1,5-a]pyridine derivatives | Methylene (B1212753) insertion | Metal-free C-H functionalization, ligand synthesis. nih.gov |

Discovery of Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound is a domain ripe for discovery. Based on its structure, the compound can be expected to undergo a variety of chemical transformations. The N-methoxymethyl groups are labile and can act as protecting groups or be cleaved to reveal the secondary amine functionalities of the imidazolidine ring. This would open pathways to further derivatization.

Studies on analogous compounds, such as 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one, demonstrate that the imidazolidine ring can react with various nucleophiles to yield more complex heterocyclic systems like thioglycolurils and imidazothiazolones. researchgate.net Investigating the reactions of this compound with dinucleophiles could lead to novel ring systems with unique properties. Furthermore, the imidazolidine ring itself can be a precursor. For instance, treatment of some 1,3-dialkylimidazolidines with acid can regenerate the parent diamine and aldehyde in nearly quantitative yields, suggesting a role for this compound as a stable precursor or carrier molecule. rsc.org Exploring its behavior under various conditions—acidic, basic, thermal, and photochemical—will be crucial to mapping its reactivity and discovering new synthetic applications.

Development of Advanced Computational Models for Complex Systems

While experimental data on this compound is limited, computational chemistry offers a powerful tool to predict its properties and guide future research. Standard computational models already provide predictions for basic properties, as seen in public databases. uni.lu

Table 2: Predicted Physicochemical Properties of a Related Compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C7H14N2O3 |

| Monoisotopic Mass | 174.10045 Da |

| XlogP | -0.6 |

| Adduct [M+H]+ | 175.10773 |

Data for 1,3-bis(methoxymethyl)imidazolidin-2-one (B15082288). uni.lu

Future efforts should focus on developing more advanced computational models. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Map the molecule's electronic structure and predict its reactivity hotspots.

Simulate reaction mechanisms, transition states, and energy barriers for potential transformations.

Model its interaction with metal catalysts or biological macromolecules.

Predict spectroscopic signatures (NMR, IR) to aid in the characterization of new derivatives.

These models, validated by targeted experiments, would accelerate the discovery process, allowing for a more rational design of syntheses and applications, similar to theoretical studies performed on other complex heterocyclic systems. beilstein-journals.org

Expansion into Novel Material Science Architectures and Functionalization

The imidazolidine scaffold is a versatile building block for more complex molecular and macromolecular architectures. A significant future avenue for this compound lies in material science. Inspired by related ionic organic solids like bsmim, which has been proposed as a component for solid electrolytes in lithium-ion batteries, derivatives of this compound could be synthesized to create new functional materials. nih.govmdpi.com

The methoxymethyl groups are ideal handles for functionalization. They can be substituted to introduce a wide range of functionalities, including:

Polymerizable groups: for incorporation into novel polymers with tailored thermal and mechanical properties.

Chromophores: for the development of dyes or optical materials. nih.gov

Chelating agents: for creating new ligands for metal sequestration or catalysis.

The C-H functionalization of the imidazolidine ring itself, a strategy successfully employed for related imidazo[1,5-a]pyridines, offers another route to novel architectures, such as bridged bis-heterocyclic compounds that can act as ligands or molecular sensors. nih.gov Exploring these functionalization strategies could lead to the development of advanced resins, coatings, or smart materials derived from the this compound core.

Identification of Persistent Research Challenges and Opportunities

The primary challenge in the study of this compound is the fundamental lack of characterization and reactivity data. This scarcity, however, presents a clear opportunity for foundational research that could have a significant impact.

Key Research Challenges and Opportunities:

Challenge: Absence of established, high-yield, and sustainable synthetic protocols.

Opportunity: Develop and optimize green synthesis methods that can be scaled for industrial application, drawing from successful procedures for other imidazolidines. rsc.org

Challenge: The catalytic potential is completely unexplored.

Opportunity: Synthesize derivatives analogous to known imidazole-based catalysts (e.g., bsmim, bcmimCl) and test their efficacy in a range of organic transformations. nih.govnih.gov

Challenge: Reactivity patterns are unknown.

Opportunity: Conduct systematic studies on its reactions with various electrophiles and nucleophiles to map its chemical behavior and discover novel transformations. researchgate.net

Challenge: No applications in material science have been reported.

Opportunity: Use the compound as a scaffold for new polymers and functional materials through targeted modification of its methoxymethyl groups or imidazolidine ring. mdpi.comnih.gov

Challenge: Lack of predictive theoretical frameworks.

Opportunity: Build and validate advanced computational models to forecast the molecule's behavior, thereby guiding efficient experimental design.

Addressing these challenges will pave the way for unlocking the full scientific and commercial potential of this compound and its future derivatives.

Q & A

Q. What synthetic methodologies are most effective for producing high-purity 1,3-Bis(methoxymethyl)imidazolidine?

A scalable synthesis route involves cyclization using Hung’s base and granulated alkali, yielding 85–87% purity without intermediate purification . This method avoids costly reagents and simplifies workflow compared to earlier approaches that required isolation of intermediates. Key steps include pH-controlled cyclization and alkali-mediated purification. Researchers should monitor reaction progress via HPLC (as in ) to ensure minimal side-product formation.

Q. How can X-ray crystallography be optimized for resolving the imidazolidine ring structure?

The SHELX program suite (e.g., SHELXL) is widely used for small-molecule refinement. For imidazolidine derivatives, high-resolution data (≤1.0 Å) and twinning analysis are critical due to the ring’s conformational flexibility . Experimental phasing with SHELXC/D/E can resolve ambiguities in electron density maps, particularly for substituent orientation. Ensure cryogenic cooling (100 K) to minimize thermal motion artifacts.

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for baseline separation of impurities, as demonstrated in intermediate analysis .

- NMR : - and -NMR can identify methoxymethyl group splitting patterns (δ 3.2–3.5 ppm for OCH) and confirm ring integrity.

- TGA/DSC : Evaluate thermal stability under inert atmospheres to detect decomposition thresholds .

Advanced Research Questions

Q. How does this compound react with electron-deficient aldehydes, and what mechanistic insights exist?

Reactivity with aldehydes like 2,3,5,6-tetrafluorobenzaldehyde involves nucleophilic attack at the carbonyl carbon, forming imidazolidine derivatives. Computational studies (DFT) suggest that electron-withdrawing substituents lower the activation energy for imine formation . Experimental validation via in-situ -NMR can track intermediate species. Compare kinetics under anhydrous vs. humid conditions to assess hydrolytic stability .

Q. Can this compound serve as a ligand precursor in transition-metal catalysis?

Yes, analogous imidazolidine derivatives form stable complexes with Pd(II) and Ru(II), as seen in Hoveyda–Grubbs catalyst systems . To test catalytic efficiency:

- Synthesize a Pd complex via ligand exchange (e.g., with PdCl).

- Evaluate activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using GC-MS or LC-HRMS for product quantification.

- Compare turnover numbers (TONs) against traditional N-heterocyclic carbene (NHC) ligands.

Q. What experimental designs address contradictions in stability data under acidic/basic conditions?

Conflicting stability reports may arise from solvent polarity or counterion effects. Design experiments to:

Q. How can computational modeling predict substituent effects on biological activity?

For derivatives like 2-substituted-1,3-bis(naphthylmethyl)imidazolidines:

- Perform molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity ).

- Use QSAR models to link substituent electronic parameters (Hammett σ) to IC values. Validate predictions with in vitro assays.

Safety and Handling

Q. What precautions are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.